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Introduction

Fluanisone is a typical antipsychotic drug belonging to the butyrophenone class of chemical
compounds. It is primarily utilized for its sedative and neuroleptic properties. While it has been
investigated for the management of schizophrenia and mania, its most common application is
in veterinary medicine as a component of the injectable neuroleptanalgesic formulation
Hypnorm, where it is combined with the potent opioid fentanyl.[1][2] This combination is widely
used to induce sedation and analgesia in laboratory animals for short surgical procedures.[1]
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological characteristics of Fluanisone, with a focus
on its mechanism of action and the associated signaling pathways.

Chemical Structure and Physicochemical Properties

Fluanisone, with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-
yl]butan-1-one, is a synthetic compound with a well-defined chemical structure.[3] Its key
chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of Fluanisone
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Identifier Value

1-(4-fluorophenyl)-4-[4-(2-

UPAC Name methoxyphenyl)piperazin-1-yllbutan-1-one
CAS Number 1480-19-9

Molecular Formula C21H25FN20:2

Molecular Weight 356.44 g/mol

InChl Key IRYFCWPNDIUQOW-UHFFFAQOYSA-N

COC1=CC=CC=C1N2CCN(CC2)CCCC(=0)C3
=CC=C(C=C3)F

Canonical SMILES

Table 2: Physicochemical Properties of Fluanisone

Property Value

Melting Point 67.5-68.5 °C

Boiling Point 511.8 °C at 760 mmHg
Density 1.146 g/cm3

Solubility Soluble in DMSO

pKa (Predicted) Data not readily available
logP (Predicted) Data not readily available

Note: Experimental pKa and logP values for Fluanisone are not readily available in the cited
literature. Various computational methods can be employed for their prediction.[4]

Pharmacological Properties

The pharmacological effects of Fluanisone are primarily attributed to its antagonist activity at
several key neurotransmitter receptors in the central nervous system.

Mechanism of Action
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Fluanisone functions as an antagonist at the following receptors:

e Dopamine D2 Receptors: Blockade of D2 receptors in the mesolimbic and mesocortical
pathways is a hallmark of typical antipsychotic drugs and is believed to be the primary
mechanism for their therapeutic effects in psychosis.

» Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a characteristic of many
atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal
side effects and potential efficacy against the negative symptoms of schizophrenia.

o Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to sedative effects and

orthostatic hypotension.

Table 3: Pharmacodynamic Profile of Fluanisone

Target Receptor Action Known Effects

Antipsychotic, potential for

Dopamine D2 Receptor Antagonist )
extrapyramidal symptoms
Potential for reduced

Serotonin 5-HT2A Receptor Antagonist extrapyramidal symptoms,
anxiolytic effects

Alpha-1 Adrenergic Receptor Antagonist Sedation, hypotension

Note: Specific binding affinities (Ki values) for Fluanisone at these receptors are not

consistently reported in publicly available literature.

Pharmacokinetics (Absorption, Distribution,
Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for Fluanisone as a single agent is limited in the available
literature. Its oral bioavailability has been noted to be a potential limitation. When used in
combination with fentanyl (Hypnorm), the formulation is typically administered via intramuscular
or intraperitoneal injection in animal models, bypassing first-pass metabolism.
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Information on the metabolism and excretion of Fluanisone is not extensively detailed in the
reviewed sources. For a related compound, flunarizine, the main metabolic pathways in animal
models include oxidative N-dealkylation and aromatic hydroxylation, with metabolites being
excreted in urine and feces, and undergoing enterohepatic circulation. Similar pathways may
be relevant for Fluanisone, but specific studies are required for confirmation.

Signaling Pathways

The antagonist action of Fluanisone at its target receptors interrupts the downstream signaling
cascades normally initiated by the endogenous ligands (dopamine, serotonin, and
norepinephrine/epinephrine).

Dopamine D2 Receptor Signhaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRS) that couple to the Gi/o alpha
subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular levels of cyclic AMP (cCAMP). By blocking this
receptor, Fluanisone prevents this inhibitory effect, thereby modulating the activity of CAMP-
dependent protein kinases and downstream cellular responses.

AC o Cellular Response
ATP Protein Kinase A (Inhibited)

Fluanisone

\
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Dopamine D2 Receptor Signaling Pathway Antagonism by Fluanisone.

Serotonin 5-HT2A Receptor Signaling Pathway
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The 5-HT2A receptor is a GPCR that couples to the Gg/11 alpha subunit. Its activation by
serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of intracellular calcium, while DAG activates protein kinase C (PKC). Fluanisone's
antagonism of the 5-HT2A receptor blocks this signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway Blockade by Fluanisone.

Alpha-1 Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are Gg/11-coupled GPCRs. Their
activation by norepinephrine or epinephrine initiates the PLC-mediated signaling cascade,
leading to the generation of IP3 and DAG, and subsequent increases in intracellular calcium
and activation of PKC. Fluanisone's antagonism at these receptors inhibits these downstream
effects.

PLC

@ > Ca2* Release
PIP2 ) >3 Cellular Response
N
PLC >\
DAG

(Blocked)
> Protein Kinase C
-—> Gg/11 Protein ——> Phospholipase C>

Norepinephrine

=

al-Adrenergic
Receptor

Click to download full resolution via product page

Alpha-1 Adrenergic Receptor Signaling Pathway Inhibition by Fluanisone.

Experimental Protocols
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Detailed, standardized experimental protocols for the synthesis and analysis of Fluanisone are
not widely available in the public domain. However, based on general chemical principles and
methods for similar compounds, the following outlines can be considered as a starting point for

laboratory investigation.

General Synthesis Workflow

The synthesis of Fluanisone, 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-
one, would likely involve the coupling of two key intermediates: a substituted butyrophenone
and a substituted piperazine. A plausible synthetic workflow is outlined below.

Starting Materials

G—ChI0ro-1-(4-f|uorophenyl)butan-l-ong (1-(2-Methoxyphenyl)piperazine)

Reaction

Nucleophilic Substitution
(e.g., in the presence of a base
like K2COs and a solvent
like acetonitrile or DMF)

Product

Fluanisone

Purification & Analysis

Purification
(e.g., Recrystallization,
Column Chromatography)

Analysis
(e.g., HPLC, NMR, MS)
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General Synthetic Workflow for Fluanisone.

Note: This represents a generalized synthetic route. The specific reaction conditions, including
temperature, reaction time, and purification methods, would require optimization.

Analytical Method: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)

A general RP-HPLC method for the analysis of butyrophenones can be adapted for
Fluanisone. The following protocol provides a starting point for method development.

Table 4: General RP-HPLC Method for Butyrophenone Analysis

Parameter Description

Column C18 (e.g., 250 mm x 4.6 mm, 5 um particle size)

A mixture of an aqueous buffer (e.g., phosphate
Mobile Phase buffer, pH adjusted) and an organic modifier

(e.g., acetonitrile or methanol)

Elution Isocratic or gradient, to be optimized

Flow Rate Typically 1.0 mL/min

UV spectrophotometry at a wavelength of
Detection maximum absorbance for Fluanisone (to be

determined, likely around 245 nm)

Injection Volume 10-20 pL

Temperature Ambient or controlled (e.g., 25 °C)

Method Development and Validation: This general method would require rigorous validation
according to ICH guidelines, including assessment of specificity, linearity, range, accuracy,
precision (repeatability and intermediate precision), detection limit, quantitation limit, and
robustness.
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Conclusion

Fluanisone is a pharmacologically active compound with a well-established role in veterinary
anesthesia and potential applications in human neuropsychiatric disorders. Its mechanism of
action as a multi-receptor antagonist, particularly at dopamine D2, serotonin 5-HT2A, and
alpha-1 adrenergic receptors, underpins its sedative and antipsychotic effects. While its
fundamental chemical and pharmacological properties are known, this technical guide
highlights the need for further research to fully characterize its quantitative physicochemical
properties, receptor binding affinities, and detailed pharmacokinetic profile. The provided
conceptual frameworks for its synthesis and analysis offer a foundation for researchers and
drug development professionals to further explore the therapeutic potential of Fluanisone and
its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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